N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene sulfonamide core linked to a pyridine moiety and a 4-ethylpiperazine group. This structural architecture is common in pharmacologically active compounds, where the sulfonamide group often contributes to binding interactions with biological targets, while the ethylpiperazine and pyridine moieties enhance solubility and modulate pharmacokinetic properties. Its synthesis presumably involves nucleophilic substitution or coupling reactions between a pyridine-ethylamine intermediate and thiophene-2-sulfonyl chloride, analogous to methods reported for related sulfonamides .
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-2-20-8-10-21(11-9-20)16(15-5-3-7-18-13-15)14-19-25(22,23)17-6-4-12-24-17/h3-7,12-13,16,19H,2,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVIGVNDRSCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332992 | |
| Record name | N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863558-54-7 | |
| Record name | N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common steps include:
Formation of the Piperazine Derivative: This involves the reaction of ethylamine with piperazine under controlled conditions.
Pyridine Derivative Synthesis: Pyridine derivatives are synthesized through various methods, including the Hantzsch pyridine synthesis.
Thiophene Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H24N4O2S2
- Molecular Weight : 392.52 g/mol
- CAS Number : 863558-54-7
The structure comprises a thiophene sulfonamide core linked to a piperazine and pyridine moiety, which enhances its pharmacological properties.
Anticancer Activity
Several studies have demonstrated the potential of thiophene sulfonamides in targeting cancer cells. For instance, compounds with similar sulfonamide structures have shown promising results against hepatocellular carcinoma cell lines (HepG2). A study indicated that certain derivatives exhibited selectivity indices significantly higher than established chemotherapeutics like methotrexate, suggesting their potential as effective anticancer agents .
Antimicrobial Properties
The antimicrobial efficacy of sulfonamide compounds has been widely documented. N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide has been evaluated for its activity against various bacterial strains. Research indicates that modifications in the piperazine moiety can enhance the compound's effectiveness against resistant bacterial strains .
Antimalarial Activity
Recent investigations into related sulfonamide compounds have highlighted their potential as antimalarial agents. A virtual library of compounds was synthesized and tested, with some demonstrating significant inhibitory effects on Plasmodium falciparum, the malaria-causing parasite . The design of these compounds often involves molecular docking studies to optimize binding affinity to target enzymes involved in the parasite's lifecycle.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide
- Structure : Features a benzenesulfonamide core with a thiazole substituent and a tetrahydrothioxopyrimidinyl group.
- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone .
- Key Differences : The benzene ring and thiazole group may confer distinct electronic properties compared to the thiophene-pyridine system in the target compound. Thiazole’s aromaticity and hydrogen-bonding capacity could enhance target binding but reduce metabolic stability.
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Structure: Contains a toluenesulfonamide group attached to an anilinopyridine scaffold.
- Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
- This contrasts with the ethylpiperazine group in the target compound, which likely improves aqueous solubility.
(S)-N-(1-{3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(4-ethylpiperazin-1-yl)acetamide (Compound 197)
- Structure : Shares the 4-ethylpiperazine moiety but replaces the thiophene sulfonamide with an acetamide group.
- Synthesis : Utilizes 2-(4-ethylpiperazin-1-yl)acetic acid in a multi-step coupling reaction .
- The inclusion of fluorinated aromatic rings in Compound 197 suggests enhanced blood-brain barrier penetration relative to the target compound.
Comparative Data Table
Key Insights
Sulfonamide vs. Acetamide Linkers : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and rigidity, which may enhance target binding but reduce synthetic flexibility compared to acetamides .
Role of Heterocycles : Thiophene’s smaller size and lower aromaticity compared to benzene or thiazole may reduce steric hindrance in the target compound, favoring interactions with shallow binding pockets.
Solubility Modulation : The 4-ethylpiperazine group, present in both the target compound and Compound 197, is a well-established solubilizing agent in medicinal chemistry, likely improving bioavailability .
Biological Activity
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring, piperazine moiety, and pyridine group. Its molecular formula is , with a molecular weight of approximately 374.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that this compound may act as an inhibitor for various targets, including:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Studies have shown that compounds with similar structures can inhibit VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways .
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance:
These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Mechanistic Insights
In vitro assays have demonstrated that the antiproliferative effects are related to apoptosis induction. The Annexin V-FITC apoptosis assay revealed that treatment with the compound leads to increased rates of apoptosis in cancer cells, indicating a mechanism involving programmed cell death .
Case Studies
- Case Study on VEGFR Inhibition : A recent study highlighted the efficacy of similar sulfonamide derivatives in inhibiting VEGFR signaling pathways, which are critical in tumor angiogenesis. The study reported IC50 values as low as 0.20 µM for potent inhibitors, underscoring the therapeutic potential of targeting this pathway .
- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological properties of piperazine-containing compounds similar to this compound. Results suggested potential anxiolytic and antidepressant effects, warranting further exploration into its use for treating psychiatric disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide, and what critical parameters must be controlled during synthesis?
- Methodological Answer : A robust synthesis approach involves coupling thiophene-2-sulfonyl chloride with a piperazine-pyridine intermediate. Critical parameters include:
- Base Selection : Use of 3-picoline or 3,5-lutidine as a base to optimize reaction efficiency and minimize side products .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic displacement of the sulfonamide group.
- Temperature Control : Maintain temperatures below 60°C to prevent decomposition of the pyridine moiety.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- Spectroscopic Analysis :
- NMR : Assign peaks for the ethylpiperazine protons (δ 2.5–3.5 ppm), pyridine aromatic protons (δ 7.0–8.5 ppm), and thiophene protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z corresponding to the molecular formula (CHNOS).
- Elemental Analysis : Match calculated and observed C, H, N, S percentages within ±0.4% .
Advanced Research Questions
Q. What strategies can resolve conflicting biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor-binding assays) and buffer conditions (pH, ionic strength) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to evaluate whether discrepancies arise from differential metabolic degradation in vitro vs. in vivo .
- Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) to directly measure binding affinity to intended targets (e.g., enzymes or receptors) .
- Case Study : If activity diverges in bacterial vs. mammalian assays, test for off-target effects using proteome-wide affinity pulldowns .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic properties of this sulfonamide derivative?
- Methodological Answer :
- Lipophilicity Modulation : Introduce substituents like trifluoromethyl groups to the pyridine or thiophene rings to enhance metabolic stability and blood-brain barrier penetration .
- Piperazine Modifications : Replace the ethyl group on the piperazine with cyclopropyl or fluorinated alkyl chains to improve solubility and reduce hERG channel liability .
- Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to identify key interactions with target proteins and guide functional group substitutions .
- Validation : In vivo pharmacokinetic profiling (e.g., half-life, bioavailability) in rodent models after systematic SAR iterations .
Q. What experimental designs are recommended for evaluating this compound’s potential as a phosphodiesterase (PDE) inhibitor?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant PDE isoforms (e.g., PDE4B, PDE10A) with fluorescent cAMP/cGMP substrates to measure IC values .
- Selectivity Screening : Test against a panel of 20+ PDE isoforms to identify off-target effects.
- Cellular cAMP/cGMP Quantification : Treat primary neurons or cardiomyocytes with the compound and quantify second messengers via ELISA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
